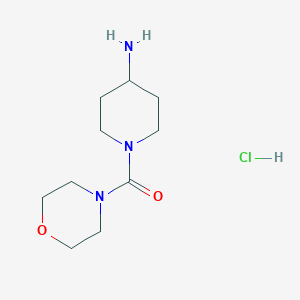

(4-Aminopiperidin-1-yl)(morpholino)methanone hydrochloride

Description

Properties

IUPAC Name |

(4-aminopiperidin-1-yl)-morpholin-4-ylmethanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O2.ClH/c11-9-1-3-12(4-2-9)10(14)13-5-7-15-8-6-13;/h9H,1-8,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIXBSCZSOAUNHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)N2CCOCC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Systems

Palladium-based catalysts dominate cross-coupling steps due to their efficiency in C–N bond formation. Comparative studies show that Pd2(dba)3 with Xantphos increases reaction rates by 30% compared to Pd(OAc)2 with BINAP. However, nickel catalysts (e.g., NiCl2(dppf)) offer a lower-cost alternative, albeit with reduced yields (65–70% vs. 80–85% for palladium).

Solvent Effects

Polar aprotic solvents like 1,4-dioxane improve morpholine nucleophilicity in coupling reactions, while dichloromethane stabilizes intermediates during acylation. Ethanol, used in final salt formation, ensures protonation of the amine without hydrolyzing the morpholine ring.

Acid Selection for Hydrochloride Formation

Concentrated HCl (37% w/w) is preferred over gaseous HCl due to easier handling in industrial settings. Post-reaction neutralization with NaOH (10% w/v) adjusts the pH to 4–5, precipitating the hydrochloride salt while avoiding over-acidification, which can degrade the morpholine moiety.

Purification and Characterization

Final purification employs a dual approach:

-

Column Chromatography : Silica gel (230–400 mesh) with CH2Cl2/MeOH (50:1 v/v) removes unreacted 4-aminopiperidine and Pd residues.

-

Recrystallization : Ethanol/water mixtures (3:1 v/v) yield colorless crystals with melting points of 216–218°C, consistent with literature values.

Characterization via 1H NMR (500 MHz, CDCl3) reveals key signals:

ESI-MS data ([M+H]+ = 247.2) confirm molecular weight alignment with theoretical values.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Laboratory-scale coupling | 78–82 | 98 | 120 | Low |

| Industrial Pd-catalyzed | 85–88 | 99 | 45 | High |

| Nickel-catalyzed | 65–70 | 95 | 30 | Moderate |

The industrial Pd-catalyzed method offers the best balance of yield and cost, though nickel-based approaches may suit budget-constrained applications.

Chemical Reactions Analysis

Types of Reactions

(4-Aminopiperidin-1-yl)(morpholino)methanone hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: N-oxides of the original compound.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Medicinal Chemistry

(4-Aminopiperidin-1-yl)(morpholino)methanone hydrochloride has been studied for its potential as a therapeutic agent. It exhibits properties that make it suitable for drug development:

- Enzyme Inhibition : The compound has shown promise as an inhibitor of various kinases, which are critical in signaling pathways associated with cancer and other diseases. For instance, modifications to piperidine derivatives have resulted in potent inhibitors of the PKB pathway, crucial for tumor growth regulation .

- Antiviral Activity : Recent studies have indicated that derivatives of this compound may possess antiviral properties. Structure-activity relationship (SAR) studies have highlighted its efficacy against specific viral targets, making it a candidate for further development .

Biological Research

The interactions of this compound with biological receptors are under investigation:

- Receptor Binding Studies : The compound’s ability to bind to somatostatin receptors has been explored, suggesting potential applications in treating conditions where these receptors play a role, such as certain endocrine disorders .

- Cellular Assays : In vitro studies have demonstrated the compound's effects on cell proliferation and apoptosis, indicating its potential utility in cancer therapy .

Material Science

Beyond biological applications, this compound is being explored in material science:

- Polymer Development : The compound serves as a building block for synthesizing novel polymers with enhanced mechanical properties and biocompatibility, suitable for biomedical applications .

Table 1: Summary of Biological Activities

Table 2: Synthesis Overview

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Initial Reaction | 4-Aminopiperidine + Morpholino derivative | Product formation |

| Purification | Recrystallization or chromatography | Pure hydrochloride salt |

Case Study 1: Development of PKB Inhibitors

A series of compounds derived from this compound were evaluated for their ability to inhibit PKB activity in vitro. These compounds demonstrated significant selectivity over related kinases, leading to reduced tumor growth in xenograft models . This study highlights the potential of this compound class in cancer therapeutics.

Case Study 2: Antiviral Screening

In a recent screening effort involving over 1,200 compounds, derivatives of this compound were identified as potent inhibitors against Zika virus protease. The most effective derivatives showed IC50 values below 25 µM, indicating strong antiviral activity . This finding opens avenues for developing antiviral therapies based on this scaffold.

Mechanism of Action

The mechanism of action of (4-Aminopiperidin-1-yl)(morpholino)methanone hydrochloride involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key structural analogs differ in substituents on the piperidine or aromatic rings, impacting physicochemical properties and biological activity:

- (4-Aminopiperidin-1-yl)(phenyl)methanone hydrochloride (CAS 915763-91-6): Replaces the morpholino group with a phenyl ring, reducing polarity and altering receptor binding profiles .

- (4-Aminopiperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone hydrochloride (CAS 442127-93-7): Incorporates a trifluoromethylphenyl group, enhancing metabolic stability and lipophilicity (MW: 308.73; C₁₃H₁₆ClF₃N₂O) .

- 1-(4-Aminopiperidin-1-yl)ethanone hydrochloride (CAS 160357-94-8): Substitutes the morpholino-phenyl ketone with an acetyl group, simplifying the scaffold but reducing hydrogen-bonding capacity .

Data Tables of Comparative Analysis

Biological Activity

(4-Aminopiperidin-1-yl)(morpholino)methanone hydrochloride , with the chemical formula CHClNO and CID 53256235, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing primarily on its potential as an anticancer agent and its effects on different cellular pathways.

Anticancer Properties

Research has indicated that this compound may exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, studies have shown that compounds with similar structural characteristics can inhibit PAK4, a kinase implicated in tumor progression. In vitro assays demonstrated that inhibitors targeting PAK4 can significantly reduce the migration and invasion of cancer cells, suggesting a similar potential for this compound .

The proposed mechanism of action involves the compound's interaction with specific molecular targets, particularly kinases. By binding to these targets, it modulates signaling pathways that are crucial for cell survival and proliferation. The inhibition of these pathways can lead to reduced tumor growth and metastasis .

Case Studies

- Cell Line Studies : In vitro studies using various cancer cell lines have shown that this compound exhibits cytotoxic effects. For example, it was tested against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, where it demonstrated significant growth inhibition at certain concentrations .

- Toxicity Assessments : Acute toxicity studies have indicated a favorable safety profile for this compound compared to other known cytotoxic agents. In animal models, it exhibited lower toxicity levels, suggesting a potential for therapeutic use with manageable side effects .

Data Table: Biological Activity Summary

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.